CID 22239736
Description
However, based on general PubChem CID conventions, this identifier corresponds to a unique chemical compound registered in the PubChem database. CID entries typically include molecular formulas, structural data, physicochemical properties, and associated biological or pharmacological activities. Further experimental characterization, such as GC-MS, NMR, or X-ray crystallography, would be required to elucidate its identity fully .
Properties
Molecular Formula |
C19H33OSi |
|---|---|
Molecular Weight |
305.5 g/mol |
InChI |
InChI=1S/C19H33OSi/c21-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI Key |
YXDUJKTZYNMCRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)O[Si] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Tricyclohexylmethoxy)silane typically involves the reaction of trichlorosilane with cyclohexanol in the presence of a base. The reaction proceeds as follows: [ \text{HSiCl}_3 + 3 \text{C}6\text{H}{11}\text{OH} \rightarrow \text{HSi(OCH}_2\text{C}6\text{H}{11})_3 + 3 \text{HCl} ] This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trichlorosilane.
Industrial Production Methods: In an industrial setting, the production of (Tricyclohexylmethoxy)silane can be scaled up using a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: (Tricyclohexylmethoxy)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in organic synthesis.
Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydrosilanes, such as triethylsilane, are commonly used in the presence of a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds, such as alcohols or amines.
Substitution: Halosilanes or alkoxysilanes.
Scientific Research Applications
(Tricyclohexylmethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and as a reducing agent in organic reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of (Tricyclohexylmethoxy)silane involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, where it adds across double bonds in organic molecules. This process is often catalyzed by transition metals, such as platinum or rhodium, which facilitate the formation of a silicon-carbon bond.
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 22239736 itself lacks detailed documentation in the evidence, methodologies for comparing structurally or functionally analogous compounds are well-established in cheminformatics and medicinal chemistry. Below is a comparative framework based on evidence from PubChem entries and related studies:
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
Key Observations:
Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit macrocyclic architectures with high molecular weights, contrasting sharply with simpler aromatic boronic acids (e.g., CID 53216313) or indole-carboxylic acids (e.g., CID 252137) .
Functional Utility: Boronic acids are widely used in cross-coupling reactions, while indole derivatives often serve as pharmacophores in drug discovery.
Bioactivity Profiles : Oscillatoxin D demonstrates cytotoxicity, aligning with its role as a marine toxin, whereas brominated indoles (CID 252137) show enzyme inhibitory activity .
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